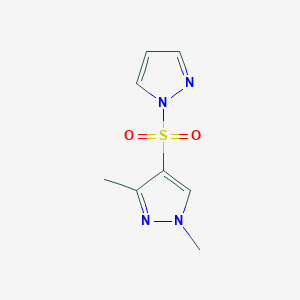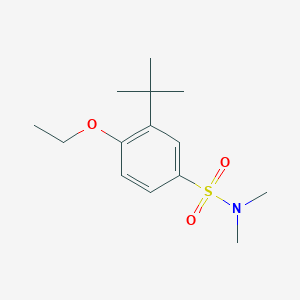![molecular formula C18H22N2O2S B4577553 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)
1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives typically involves the reaction of 1-phenylpiperazine with various substituted alkyl/arylsulfonyl chlorides under controlled pH conditions using water as a reaction medium. This process allows for the preparation of a series of 1-arylsulfonyl-4-Phenylpiperazine derivatives characterized by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data, showcasing their structural diversity and complexity (Abbasi et al., 2017).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been determined through techniques such as single-crystal X-ray diffraction. For example, compounds structurally related to 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine have been found to crystallize in specific space groups with detailed unit cell dimensions, providing insight into their intricate molecular geometry and the intermolecular interactions that stabilize their structure (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
The reactivity of 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives towards enzymes such as α-glucosidase and lipoxygenase has been studied, revealing moderate inhibition potentials. This indicates their selective interaction with biological molecules, which can be further explored through docking simulation studies to understand the molecular basis of these interactions (Abbasi et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline form, of sulfonamide derivatives can be significantly varied depending on their molecular structure. While specific data on 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine is not provided, related compounds exhibit distinct physical characteristics that can be attributed to their molecular configurations and intermolecular forces, impacting their solubility and thermal stability.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine, are influenced by the presence of the sulfonyl group, which imparts acidity to the molecule and affects its reactivity towards nucleophiles. The sulfonyl group also plays a critical role in the compound's ability to form hydrogen bonds, contributing to its interactions with biological targets and other molecules.
Aplicaciones Científicas De Investigación
Thermal and Photolytic Transformations
Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones. This study highlights the chemical behavior of sulfone-containing compounds under different conditions, which could be relevant for the development of novel synthetic pathways involving 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine derivatives (Vasin, Yu. Yu. Masterova, V. V. Razin, & N. Somov, 2014).
Synthetic Applications and Pharmaceutical Synthesis
Costa, Nájera, and Sansano (2002) described the synthetic applications of o-halobenzyl and p-halobenzyl sulfones as precursors for various pharmaceutical compounds. Their work demonstrates the utility of sulfonyl compounds in the synthesis of biologically active molecules, suggesting potential applications for 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine in drug development (Costa, Nájera, & Sansano, 2002).
Catalytic Oxidation and Environmental Applications
Li et al. (2020) explored the catalytic degradation of atrazine by peroxymonosulfate activated with commercial iron, where sulfonyl compounds played a role in the process. This research may provide insight into the environmental applications of sulfonyl-based compounds, including 1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine, in pollutant degradation processes (Li, Xitao Liu, Chunye Lin, Zhou Zhou, M. He, & W. Ouyang, 2020).
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-16-7-9-17(10-8-16)15-23(21,22)20-13-11-19(12-14-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIXHRCFVTUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)
![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)
![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)


![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)

